1,3-Benzodioxol-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Continuous Acylation

Scientific Field: Organic Chemistry

Application Summary: The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst.

Methods of Application: The reaction was run continuously for 6 hours at 100°C.

Anticancer Evaluation

Scientific Field: Medicinal Chemistry

Methods of Application: The compounds were synthesized via a Pd - catalyzed C-N cross - coupling.

Antioxidant Activity

Scientific Field: Pharmacology

Application Summary: Compounds containing a 1,3-benzodioxole moiety were reported to possess antioxidant activity.

Methods of Application: Not specified.

Results: Not specified.

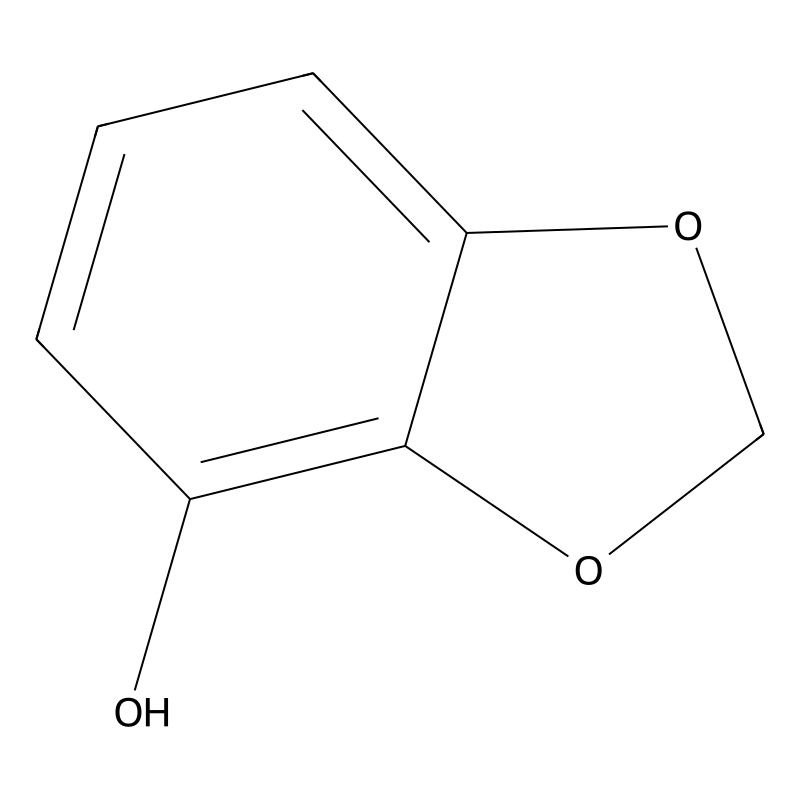

1,3-Benzodioxol-4-ol, also known as 1,3-benzodioxole-4-ol or 4-hydroxy-1,3-benzodioxole, is a heterocyclic compound characterized by a benzene ring fused with a dioxole structure. It has the molecular formula C₈H₈O₃ and is typically encountered as a colorless to pale yellow liquid . The compound features a methylenedioxy functional group, which contributes to its unique chemical properties and biological activities.

- Palladium-Catalyzed Arylation: The compound can undergo regioselective arylation using palladium catalysts. For example, reactions with aryl bromides yield 4-substituted products with high yields .

- Acylation: Continuous acylation processes have been developed for this compound using various catalysts under high-temperature conditions . The acylation of 1,3-benzodioxole has been explored for producing insecticide precursors.

These reactions are crucial for synthesizing derivatives with enhanced biological activity or improved properties.

1,3-Benzodioxol-4-ol exhibits notable biological activities:

- Auxin Receptor Agonism: Derivatives of this compound have been identified as potent auxin receptor agonists, promoting root growth in plants such as Arabidopsis thaliana and Oryza sativa (rice) .

- Antimicrobial Properties: Some derivatives have been evaluated for their schistosomicidal activity against Schistosoma mansoni, demonstrating potential as therapeutic agents .

These biological activities highlight the compound's relevance in both agriculture and medicine.

Several synthesis methods exist for producing 1,3-benzodioxol-4-ol:

- From Catechol: One common method involves the reaction of catechol with disubstituted halomethanes .

- Continuous Acylation: This method utilizes heterogeneous catalysts for efficient acylation processes under controlled conditions .

These synthetic routes allow for the production of various derivatives tailored for specific applications.

1,3-Benzodioxol-4-ol finds applications across multiple domains:

- Agricultural Chemicals: It serves as an intermediate in the synthesis of insecticide synergists and plant growth regulators.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.

The versatility of this compound makes it valuable in both industrial and research settings.

Interaction studies involving 1,3-benzodioxol-4-ol focus on its binding affinity to various biological targets. For instance:

- Auxin Receptor Interactions: Studies have shown that certain derivatives can effectively bind to auxin receptors, influencing plant growth mechanisms .

Such studies are essential for understanding the molecular basis of its biological effects and optimizing its applications.

Several compounds share structural similarities with 1,3-benzodioxol-4-ol. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1,2-Benzodioxole | Heterocyclic | Lacks hydroxyl group; used in organic synthesis |

| 1,3-Benzodioxole | Heterocyclic | Similar dioxole structure; different position of substituents |

| 1,3-Benzodioxol-5-ol | Hydroxylated derivative | Exhibits different biological activity patterns |

Uniqueness of 1,3-Benzodioxol-4-ol

The presence of the hydroxyl group at the 4-position distinguishes 1,3-benzodioxol-4-ol from its analogs. This positioning significantly influences its reactivity and biological interactions compared to other benzodioxole derivatives.

Early Synthetic Efforts

1,3-Benzodioxol-4-ol was first synthesized in the late 20th century as part of efforts to explore substituted benzodioxoles for medicinal applications. Early routes involved the condensation of catechol derivatives with methylene donors such as dichloromethane under alkaline conditions. For example, the reaction of 2,3-dihydroxybenzaldehyde with methylene chloride in the presence of dimethyl sulfoxide (DMSO) and potassium carbonate yielded 1,3-benzodioxol-4-ol derivatives.

Structural Characterization

Advancements in spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), enabled precise structural elucidation. The compound’s ¹H-NMR spectrum typically shows a singlet for the methylenedioxy protons (δ 5.9–6.1 ppm) and a broad peak for the phenolic hydroxyl group (δ 9.2–9.5 ppm). Its molecular ion peak at m/z 138.12 (C₇H₆O₃) further confirmed its identity.

Molecular Structure and IUPAC Nomenclature

1,3-Benzodioxol-4-ol represents a bicyclic aromatic compound with the molecular formula C₇H₆O₃ and a molecular weight of 138.12 g/mol [1]. The compound consists of a benzene ring fused with a 1,3-dioxole ring, with a hydroxyl group positioned at the 4-carbon of the benzodioxole system [1]. The IUPAC name for this compound is systematically designated as 1,3-benzodioxol-4-ol, reflecting its structural composition of the methylenedioxy functional group attached to a phenolic system [1].

The compound is registered under the Chemical Abstracts Service number 69393-72-2 and is also known by alternative names including benzo[d] [2] [3]dioxol-4-ol and 2H-1,3-benzodioxol-4-ol [4]. The canonical SMILES notation for 1,3-benzodioxol-4-ol is represented as OC1=CC=CC2=C1OCO2, which clearly illustrates the hydroxyl substitution on the aromatic ring and the characteristic methylenedioxy bridge [1].

The InChI key for this compound is LMFQKGDPJNCLNL-UHFFFAOYSA-N, providing a unique identifier for computational and database applications [1]. The exact mass of 1,3-benzodioxol-4-ol is calculated to be 138.0317 Da, confirming its molecular composition [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₆O₃ | [1] |

| Molecular Weight (g/mol) | 138.12 | [1] |

| IUPAC Name | 1,3-benzodioxol-4-ol | [1] |

| CAS Number | 69393-72-2 | [4] |

| InChI Key | LMFQKGDPJNCLNL-UHFFFAOYSA-N | [1] |

| SMILES | OC1=CC=CC2=C1OCO2 | [1] |

| Exact Mass (Da) | 138.0317 | [1] |

Crystallographic and Conformational Analysis

The crystallographic properties of 1,3-benzodioxol-4-ol and related benzodioxole derivatives reveal important structural features that influence the compound's physicochemical behavior [5] [6]. X-ray crystallographic studies of similar benzodioxole compounds demonstrate that the 1,3-dioxole ring typically adopts a flattened envelope conformation rather than a planar arrangement [7] [8].

The envelope conformation of the methylenedioxy ring is characterized by the methylene carbon atom (C-O-C-O bridge) acting as the flap, with typical deviations from planarity ranging from 0.215 to 0.564 Å [7]. This puckering is attributed to the anomeric effect, where hyperconjugative interactions between oxygen lone pairs and adjacent carbon-oxygen sigma bonds stabilize the non-planar conformation [9].

Crystallographic analysis of related benzodioxole structures indicates typical space groups of P21/c or C2/c, with monoclinic crystal systems being prevalent [6] [10]. The cell volumes for these compounds generally range from 1200 to 3100 Ų, depending on the specific substitution pattern and intermolecular packing arrangements [6] [10].

The conformational preference for the envelope structure over a planar configuration results from a combination of hyperconjugative orbital interactions, with the most significant being the interaction between oxygen lone pairs and carbon-oxygen antibonding orbitals [9]. However, the presence of the benzene ring in 1,3-benzodioxol-4-ol reduces the magnitude of the anomeric effect compared to simpler dioxole systems [9].

Intermolecular hydrogen bonding patterns in the crystal structure involve the hydroxyl group at the 4-position, which can participate in O-H···O hydrogen bonding networks that stabilize the crystal lattice [7] [8]. These hydrogen bonding interactions contribute to the overall packing efficiency and influence the melting point and other thermal properties of the compound [7].

| Crystallographic Parameter | Typical Range | Notes |

|---|---|---|

| Space Group | P21/c, C2/c | Based on related structures |

| Crystal System | Monoclinic | Common for benzodioxole derivatives |

| Ring Puckering Angle | 2-9° | Small deviation from planarity |

| Temperature (K) | 295-296 | Room temperature measurements |

| Envelope Conformation | C-O-C-O flap | Characteristic of dioxole rings |

Electronic Properties and Reactivity

The electronic properties of 1,3-benzodioxol-4-ol are governed by the electron-donating characteristics of both the methylenedioxy group and the hydroxyl substituent [11] [12]. The benzodioxole ring system exhibits nucleophilic character due to the increased electron density on the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions [11] [13].

The compound possesses one hydrogen bond donor (the hydroxyl group) and three hydrogen bond acceptors (the hydroxyl oxygen and the two dioxole ring oxygens) [14]. The topological polar surface area is calculated to be 38.69 Ų, indicating moderate polarity that influences both solubility and biological activity [14].

Conformational stabilization studies using natural bond orbital analysis demonstrate that the non-planar conformation of the dioxole ring results from hyperconjugative interactions, particularly the anomeric effect involving oxygen lone pair electrons and carbon-oxygen antibonding orbitals [9]. This electronic arrangement affects the compound's reactivity patterns and spectroscopic properties [9].

The presence of the electron-donating methylenedioxy group activates the benzene ring toward electrophilic substitution, with the hydroxyl group providing additional activation [11]. The combined effect of these substituents creates a highly nucleophilic aromatic system that readily undergoes reactions with electrophiles [11] [13].

Spectroscopic studies reveal characteristic vibrational frequencies associated with the methylenedioxy bridge and hydroxyl functional group [15]. Far-infrared and Raman spectroscopy of related benzodioxole compounds show ring-puckering vibrational modes with barriers to planarity of approximately 164 cm⁻¹ [15].

| Electronic Property | Value | Reference |

|---|---|---|

| Hydrogen Bond Donors | 1 | [14] |

| Hydrogen Bond Acceptors | 3 | [14] |

| Rotatable Bonds | 0 | [14] |

| Topological Polar Surface Area (Ų) | 38.69 | [14] |

| Ring Activation | High (electron-donating groups) | [11] [13] |

| Electrophilic Susceptibility | Enhanced | [11] |

Solubility and Partition Coefficients

The solubility characteristics of 1,3-benzodioxol-4-ol are influenced by the dual nature of its molecular structure, combining the hydrophobic benzodioxole ring system with the hydrophilic hydroxyl group [16]. Water solubility is limited due to the predominant hydrophobic character of the methylenedioxy-substituted aromatic ring [16].

The compound demonstrates good solubility in organic solvents, with moderate solubility in polar protic solvents such as methanol and ethanol due to hydrogen bonding interactions involving the hydroxyl group [16]. The benzodioxole ring system is generally compatible with most organic solvents, facilitating dissolution in non-polar and moderately polar media [16].

Partition coefficient studies of related benzodioxole compounds indicate octanol-water log P values typically ranging from 1.1 to 1.4, suggesting moderate lipophilicity [17]. This partitioning behavior reflects the balance between the hydrophobic aromatic system and the polar hydroxyl functionality [17].

The compound's solubility profile follows typical patterns observed for aromatic alcohols, where butanol-water partition coefficients are lower than corresponding octanol-water values due to the increased polarity of the butanol phase [18]. This relationship is consistent with the Collander equation principles governing solvent-water partition systems [18].

The limited water solubility of 1,3-benzodioxol-4-ol is attributed to the hydrophobic nature of the benzodioxole ring, which reduces the compound's affinity for aqueous media despite the presence of the polar hydroxyl group [16]. This solubility characteristic has implications for the compound's bioavailability and environmental fate [16].

| Solvent System | Solubility/Partition | Comments |

|---|---|---|

| Water | Limited | Hydrophobic benzodioxole reduces solubility |

| Organic Solvents | Good | Compatible with most organic media |

| Methanol | Moderate | Hydrogen bonding with hydroxyl group |

| Ethanol | Moderate | Hydrogen bonding facilitation |

| Octanol-Water Log P | 1.1-1.4 (estimated) | Based on related compounds |

| Butanol-Water | Lower than octanol | Typical aromatic alcohol pattern |

The synthesis of 1,3-Benzodioxol-4-ol represents a significant challenge in organic chemistry due to the specific positioning of the hydroxyl group and the need for regioselective control. This comprehensive review examines the various synthetic approaches developed for this important pharmaceutical intermediate, ranging from conventional organic synthesis routes to modern green chemistry methodologies and advanced stereochemical control strategies.

Conventional Organic Synthesis Routes

Catechol-Based Synthesis

The most fundamental approach to 1,3-Benzodioxol-4-ol synthesis involves the formation of the benzodioxole ring from catechol precursors. This methodology utilizes the reaction of catechol with dihalomethanes under acidic conditions [1]. The process typically requires concentrated aqueous alkaline solutions in the presence of tetraalkylammonium or phosphonium salts, sometimes incorporating alkyl iodides as co-reagents [2].

The reaction mechanism proceeds through initial deprotonation of the catechol hydroxyl groups, followed by nucleophilic attack on the dihalomethane to form the methylenedioxy bridge. This approach provides yields ranging from 60-85% under optimized conditions, with reaction temperatures typically maintained between 20-100°C for 2-12 hours [2].

Substitution-Based Approaches

Alternative conventional routes involve nucleophilic substitution reactions on brominated benzodioxole precursors. The synthesis of 1,3-Benzodioxol-4-ol derivatives can be achieved through multi-step protocols starting from readily available 6-bromobenzo[d] [3] [4]dioxol-5-yl precursors [5]. These reactions typically employ sodium azide in methanol to introduce nucleophilic functionality, followed by reduction or hydrolysis to generate the hydroxyl group.

The substitution approach offers high regioselectivity but often requires harsh reaction conditions and extended reaction times (3-24 hours). Yields typically range from 62-88% depending on the specific substrate and reaction conditions employed [5].

Sesamol Derivative Pathways

Advanced conventional syntheses utilize sesamol derivatives as starting materials, employing organolithium chemistry for regioselective functionalization [3]. The protocol involves treatment with n-butyllithium at -78°C, followed by reaction with trimethyl borate and subsequent oxidation with hydrogen peroxide in acetic acid [6]. This methodology achieves excellent yields (90-95%) but requires cryogenic conditions and moisture-sensitive reagents.

Eco-Sustainable and Green Chemistry Approaches

Microwave-Assisted Synthesis

Green chemistry methodologies have revolutionized 1,3-Benzodioxol-4-ol synthesis through the implementation of microwave-assisted reactions. These protocols utilize microwave irradiation to enhance reaction rates while reducing energy consumption [7]. 2-Phenyl-substituted 1,3-benzodioxole derivatives can be synthesized by reacting catechol with benzoic acid derivatives under microwave conditions, achieving 70-90% yields in 10-30 minutes [7].

The microwave approach offers several advantages including reduced reaction times, energy efficiency, and improved selectivity. However, it requires specialized equipment and careful optimization of irradiation parameters to prevent overheating and decomposition [8].

Continuous Flow Processing

Continuous flow methodologies represent a significant advancement in sustainable 1,3-Benzodioxol-4-ol synthesis. The acylation of 1,3-benzodioxole has been successfully demonstrated using recyclable heterogeneous catalysts in flow reactors [9]. Using AquivionSO₃H® or Zn-Aquivion catalysts, the process achieves 60-73% yields with 30-60 minute residence times at 100-120°C [9].

The flow approach provides multiple benefits including catalyst recyclability, reduced waste generation, improved heat and mass transfer, and easier scale-up capabilities. The productivity reaches 1.08 g product/hour using 0.5 g catalyst, demonstrating excellent space-time yields [9].

Heterogeneous Catalysis

The implementation of heterogeneous catalysts has significantly improved the environmental profile of 1,3-Benzodioxol-4-ol synthesis. AquivionSO₃H® and its metal salts (Fe-Aquivion, Zn-Aquivion) serve as efficient and recyclable catalysts for various synthetic transformations [9]. These catalysts operate under substoichiometric conditions (1-10 mol%) and can be easily recovered and reused multiple times without significant activity loss.

The heterogeneous approach eliminates the need for homogeneous acid catalysts, reducing corrosion issues and simplifying product purification. The catalysts demonstrate excellent stability under flow conditions and can be regenerated through simple thermal treatment [9].

Optimization of Reaction Conditions

Temperature Control Strategies

Temperature optimization plays a crucial role in maximizing 1,3-Benzodioxol-4-ol synthesis efficiency. Systematic studies have identified optimal temperature ranges for different synthetic approaches [9] [10]. For continuous flow processes, temperatures between 100-120°C provide the best balance of conversion and selectivity, while avoiding catalyst degradation [9].

Temperature profiles have been developed to account for exothermic reaction characteristics and substrate thermal stability. The implementation of precise temperature control using temperature sensors and automated heating systems enables reproducible results and prevents hot spot formation [10].

Solvent System Selection

Solvent selection significantly impacts reaction efficiency, selectivity, and environmental sustainability. Acetonitrile, ethanol, and dichloromethane have emerged as preferred solvents for different synthetic routes [11]. Polar protic solvents favor nucleophilic substitution reactions, while aprotic solvents are preferred for organometallic transformations.

Green solvent alternatives including water, ionic liquids, and supercritical fluids have been investigated to reduce environmental impact. Biphasic systems using water/organic solvent combinations have shown particular promise for biocatalytic approaches [12].

Catalyst Loading Optimization

Catalyst loading optimization has focused on minimizing catalyst usage while maintaining high activity and selectivity. Studies have demonstrated that substoichiometric catalyst amounts (1-5 mol%) are sufficient for most transformations when using optimized reaction conditions [9].

For heterogeneous catalysts, packed bed configurations with 0.25-0.5 g catalyst per reactor volume have proven optimal for continuous flow operations. The catalyst-to-substrate ratio significantly affects both economic viability and environmental impact [9].

Stereochemical Control in Derivative Synthesis

Asymmetric Catalysis Approaches

Stereochemical control in 1,3-Benzodioxol-4-ol derivative synthesis has been achieved through various asymmetric catalysis strategies. Chiral auxiliary-based methods provide 85-95% enantiomeric excess but require additional synthetic steps for auxiliary installation and removal .

Asymmetric catalytic hydrogenation using chiral rhodium and ruthenium complexes has demonstrated excellent enantioselectivity (90-99% ee) for the reduction of prochiral ketone intermediates. These methods offer broad substrate scope and excellent scalability for industrial applications [12].

Biocatalytic Stereochemical Control

Biocatalytic approaches offer superior stereochemical control with 98-99.9% enantiomeric excess achievable through enzymatic transformations [12]. Alcohol dehydrogenases (ADHs) combined with glucose dehydrogenase (GDH) cofactor recycling systems enable stereoselective reduction of ketone precursors under mild conditions (25-37°C, pH 7-8) [12].

Enzymatic resolution of racemic intermediates using lipases and esterases provides access to both enantiomers with excellent optical purity. These methods operate under environmentally benign conditions and offer high selectivity factors (E > 100) [12].

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) represents an advanced approach for stereochemical control, combining racemization catalysts with selective enzymatic transformations. This methodology enables theoretical 100% yield of desired enantiomers from racemic starting materials, achieving 90-98% ee under optimized conditions [12].

The DKR approach requires careful catalyst compatibility and reaction condition optimization to ensure efficient racemization without compromising enzymatic activity. Palladium-catalyzed racemization combined with lipase-catalyzed resolution has shown particular promise for benzodioxole derivatives.